1-Oxaspiro[2.5]octane

Catalog No.
S1511761
CAS No.
185-70-6
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxaspiro[2.5]octane

CAS Number

185-70-6

Product Name

1-Oxaspiro[2.5]octane

IUPAC Name

1-oxaspiro[2.5]octane

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-2-4-7(5-3-1)6-8-7/h1-6H2

InChI Key

VUEWYZJJYGPJDC-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CO2

Canonical SMILES

C1CCC2(CC1)CO2

Organic Synthesis:

  • As a synthetic intermediate: 1-Oxaspiro[2.5]octane serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, enabling the creation of diverse organic compounds. For instance, researchers have employed it in the synthesis of natural products, pharmaceuticals, and functional materials [].

Material Science:

  • Polymers: The incorporation of 1-Oxaspiro[2.5]octane units into polymer chains can modify their properties, potentially leading to the development of novel materials with improved characteristics. Studies have explored its use in the synthesis of polyesters and polyethers, aiming to achieve enhanced thermal stability, mechanical strength, and other desired functionalities [].

Supramolecular Chemistry:

  • Self-assembly: 1-Oxaspiro[2.5]octane can participate in self-assembly processes, where individual molecules spontaneously organize into well-defined structures. This property holds potential for creating novel supramolecular assemblies with specific functionalities, such as molecular recognition, catalysis, and drug delivery [].

Biological Studies:

  • Protein-ligand interactions: 1-Oxaspiro[2.5]octane derivatives have been investigated for their ability to interact with proteins. Understanding these interactions can aid in the development of new drugs and probes for studying protein function [].

1-Oxaspiro[2.5]octane is a bicyclic organic compound characterized by a spiro structure that incorporates an oxygen atom within its framework. Its molecular formula is C7H12OC_7H_{12}O, and it has a molecular weight of approximately 112.17 g/mol. The compound features a cyclohexane ring fused to an epoxide, which contributes to its unique chemical properties and reactivity. The presence of the spirocyclic structure allows for various stereochemical configurations, influencing both its physical properties and biological activities.

, primarily due to its epoxide functionality:

  • Ring-Opening Reactions: The epoxide ring can undergo nucleophilic attack, leading to ring-opening and the formation of various functionalized derivatives. This reaction can occur with high stereoselectivity when treated with nucleophiles such as alcohols, amines, or thiols .
  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the epoxide into diols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in organic synthesis and its potential for further modification.

1-Oxaspiro[2.5]octane exhibits notable biological activities, particularly in enzymatic interactions. It has been shown to target yeast epoxide hydrolase from Rhodotorula glutinis, facilitating the detoxification of spiroepoxides. The compound's structural features enable it to interact with various enzymes and proteins, affecting cellular processes like gene expression and signaling pathways. Its biochemical properties suggest potential applications in pharmacology and biochemistry.

The synthesis of 1-oxaspiro[2.5]octane typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Epoxidation of Cyclohexanone: A prevalent synthetic route involves the reaction of cyclohexanone with m-chloroperbenzoic acid in an inert solvent like dichloromethane at low temperatures to form the oxirane ring .
  • Darzens Condensation: Another method includes using sodium hydroxide in tetrahydrofuran, reacting cyclohexanone with chloroacetonitrile to yield derivatives of 1-oxaspiro[2.5]octane .

These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.

1-Oxaspiro[2.5]octane and its derivatives find applications in various fields:

  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules due to its reactive epoxide group.
  • Pharmaceuticals: Its biological activity suggests potential therapeutic uses, particularly in drug development targeting specific enzymes involved in metabolic processes.
  • Fragrance Industry: Compounds derived from 1-oxaspiro[2.5]octane are utilized as fragrance intermediates due to their unique structural attributes that contribute to aromatic profiles .

Research on 1-oxaspiro[2.5]octane has focused on its interactions with biomolecules:

  • Enzyme Interactions: Studies indicate that this compound interacts stereochemically with enzymes such as yeast epoxide hydrolase, influencing metabolic pathways related to detoxification processes.
  • Cellular Effects: The compound's influence on cellular functions includes modulation of gene expression through interactions with nucleotides and other cellular components, impacting transcriptional activities.

These interaction studies highlight the compound's significance in biochemical research and applications.

Several compounds share structural similarities with 1-oxaspiro[2.5]octane, including:

  • 6-Methyl-1-oxaspiro[2.5]octane
  • 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
  • 1-Oxaspiro[3.3]nonane

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
1-Oxaspiro[2.5]octaneSpirocyclic structure with an oxygenVersatile reactivity; biological activity
6-Methyl-1-oxaspiro[2.5]octaneMethyl group substitutionEnhanced interaction with specific enzymes
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octaneMultiple methyl substitutionsHigh stability; used as a fragrance intermediate
1-Oxaspiro[3.3]nonaneDifferent spirocyclic arrangementDistinct reactivity profile compared to 2.5 variant

The uniqueness of 1-oxaspiro[2.5]octane lies in its specific structural configuration that allows for diverse

Conformational Equilibria in Spirocyclic Systems

1-Oxaspiro[2.5]octane represents a unique class of spirocyclic compounds characterized by a three-membered epoxide ring fused to a six-membered cyclohexane ring through a common spiro carbon atom [1]. The molecular formula C7H12O and molecular weight of 112.17 grams per mole define this compound's fundamental structural parameters [1]. The spirocyclic framework creates a rigid three-dimensional architecture that significantly influences the conformational behavior and chemical reactivity of the molecule [7].

The conformational equilibria in 1-oxaspiro[2.5]octane systems are primarily governed by the chair-boat interconversion of the cyclohexane moiety, while the epoxide ring maintains its rigid three-membered structure [33]. Comprehensive molecular dynamics simulations have revealed that eight distinct conformers exist for 1-oxaspiro[2.5]octane, with two chair-like conformers predominating at room temperature [33] [34]. The conformational analysis demonstrates that chair-like conformers with the epoxide ring oxygen atom in the pseudo-axial position exhibit reduced strain energy compared to those with pseudo-equatorial oxygen positioning [33].

The preferred conformations are characterized by specific dihedral angles and coupling constants that reflect the underlying structural constraints [7]. The axial-axial vicinal coupling constants typically range from 11.9 to 13.8 hertz, while equatorial-equatorial couplings fall between 2.7 and 3.4 hertz [7]. These values correspond to dihedral angles of approximately 160-180 degrees for axial-axial interactions and 53-62 degrees for equatorial-equatorial arrangements [7].

Ring inversion frequencies in unsubstituted 1-oxaspiro[2.5]octane systems can be slow enough to be detected on the nuclear magnetic resonance timescale at 300 megahertz, resulting in the observation of distinct conformer populations [7]. The equilibrium between conformers is temperature-dependent, with chair-like conformations strongly favored due to the minimization of torsional strain and steric interactions [33].

Substituent Effects on Ring Strain and Stability

Substituent effects on 1-oxaspiro[2.5]octane systems profoundly influence both ring strain and overall molecular stability through steric, electronic, and conformational mechanisms [7] [8]. The introduction of methyl substituents at various positions on the cyclohexane ring creates distinct patterns of conformational preference and strain energy distribution [7] [33].

When methyl groups are positioned at the 6-position of the cyclohexane ring, they preferentially adopt equatorial orientations to minimize 1,3-diaxial interactions [7] [33]. This conformational preference is reflected in the nuclear magnetic resonance coupling constants, where the three-bond coupling between the methyl-bearing carbon and adjacent protons follows predictable Karplus relationships [7]. For 2-methylcyclohexanone derivatives, the anti to syn isomeric ratios typically reach 10:1, demonstrating the strong thermodynamic preference for configurations that minimize steric strain [7].

The magnitude of substituent effects varies significantly depending on the electronic nature of the functional group [7]. Aromatic substituents attached to the epoxide carbon create distinct anisotropic effects that are transmitted through the spirocyclic framework [7]. These effects manifest as characteristic upfield or downfield shifts in the nuclear magnetic resonance spectra of protons positioned at specific distances and orientations relative to the aromatic ring [7].

Ring strain energy calculations reveal that excess strain energy values for spirocyclic systems are not simply additive combinations of individual ring strains [8]. The spiro junction creates additional destabilization that varies with ring size and substitution pattern [8]. For three-membered ring systems like 1-oxaspiro[2.5]octane, the excess strain energy can reach 8.6 kilocalories per mole per spiro atom, significantly higher than larger spirocyclic analogs [8].

Electronic effects of substituents also play crucial roles in determining stability patterns [10]. Electron-withdrawing groups such as nitrile functionalities can stabilize the spirocyclic framework through inductive effects, while electron-donating alkyl groups may increase electron density at the spiro carbon, affecting reactivity and conformational preferences .

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear magnetic resonance spectroscopy serves as the primary experimental technique for stereochemical assignment and conformational analysis of 1-oxaspiro[2.5]octane derivatives [7] [22]. The characteristic coupling constant patterns and chemical shift distributions provide definitive structural information that enables unambiguous assignment of relative configurations [7].

The three-bond proton-proton coupling constants in the cyclohexane portion of 1-oxaspiro[2.5]octane systems follow well-established Karplus relationships [7]. Large coupling constants of 11.9 to 13.8 hertz between axial protons on adjacent carbons confirm anti-periplanar arrangements with dihedral angles near 180 degrees [7]. Conversely, smaller coupling constants of 2.7 to 4.5 hertz between equatorial protons or axial-equatorial pairs reflect gauche relationships with dihedral angles of 53 to 62 degrees [7].

Carbon-13 nuclear magnetic resonance chemical shifts provide complementary structural information, particularly for distinguishing between stereoisomers [7]. The spiro carbon typically resonates between 64 and 65 parts per million for oxirane systems, while the adjacent carbons show characteristic patterns depending on substituent orientation [7]. Syn and anti relationships between substituents create predictable chemical shift differences that enable stereochemical assignment [7].

Advanced nuclear magnetic resonance techniques including two-dimensional correlation spectroscopy and heteronuclear correlation experiments facilitate complete spectral assignment [7]. The COSY and HETCOR pulse sequences establish connectivity patterns that confirm structural assignments and distinguish between overlapping resonances [7]. Selective decoupling experiments provide precise coupling constant measurements that are essential for conformational analysis [24].

The DP4+ probability method represents a significant advancement in computational-assisted stereochemical assignment [31] [37]. This approach combines experimental nuclear magnetic resonance data with high-level quantum chemical calculations of chemical shifts to provide statistical confidence levels for structural assignments [31] [37]. The method has demonstrated particular utility for challenging spirocyclic systems where traditional nuclear magnetic resonance approaches may be ambiguous [31].

Nitrogen-15 nuclear magnetic resonance spectroscopy of related azaspiro compounds provides additional structural insights [7]. Chemical shifts ranging from -210 to -218 parts per million are characteristic of oxaziridine nitrogen atoms, while coupling constants to adjacent protons confirm stereochemical relationships [7].

Comparative Analysis with Related Spirocyclic Compounds

Comparative analysis of 1-oxaspiro[2.5]octane with related spirocyclic systems reveals systematic trends in structural properties, conformational behavior, and chemical reactivity [5] [8]. The spiro[2.2]pentane framework represents the most strained analog, with ring strain energies exceeding those of 1-oxaspiro[2.5]octane by approximately 15 kilocalories per mole [5] [8].

Oxaspiro[2.3]hexane systems exhibit intermediate strain levels between spiro[2.2]pentanes and spiro[2.5]octanes [5]. The four-membered ring in these compounds introduces additional conformational complexity while maintaining high reactivity toward nucleophilic ring-opening reactions [5]. The predominant reactivity mode involves Lewis acid-promoted rearrangement through stabilized carbocation intermediates [5].

Larger spirocyclic analogs such as 1-oxaspiro[4.5]decane systems demonstrate significantly reduced ring strain and enhanced conformational flexibility [29]. These compounds adopt chair-chair conformations for both ring components, resulting in lower overall strain energies and altered reactivity patterns [29]. The increased ring size permits additional substitution patterns and stereochemical diversity [29].

The comparison with nitrogen-containing spirocycles reveals important electronic effects [7]. 1-Oxa-2-azaspiro[2.5]octane derivatives show spiro carbon chemical shifts that are 21.5 parts per million downfield from their oxygen-only analogs, reflecting the different electronic properties of nitrogen versus oxygen [7]. Aromatic nitrogen substituents create additional anisotropic effects that influence the entire molecular framework [7].

Substituent effects follow predictable patterns across the spirocyclic series [7] [10]. Electron-withdrawing groups consistently stabilize the spirocyclic framework through inductive effects, while bulky substituents prefer equatorial orientations to minimize steric interactions [7] [10]. The magnitude of these effects correlates with ring size, with smaller rings showing greater sensitivity to substitution [8].

Ring strain energy data across the spirocyclic series demonstrate that excess strain contributions are largest for the smallest ring systems [8]. The spiro[2.5] framework of 1-oxaspiro[2.5]octane represents an optimal balance between strain energy and structural accessibility, making these compounds valuable synthetic intermediates [5] [8].

Data Tables

Table 1: Structural and Physical Properties of Spirocyclic Oxaspiro Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Ring SystemSubstituent PositionConformational Preference
1-Oxaspiro[2.5]octaneC7H12O112.17Spiro[2.5] with epoxideNoneChair-like (cyclohexane moiety)
Oxaspiro[2.2]pentaneC4H6O70.09Spiro[2.2] with epoxideNoneHigh ring strain
Oxaspiro[2.3]hexaneC5H8O84.12Spiro[2.3] with epoxideNoneModerate ring strain
6-Methyl-1-oxaspiro[2.5]octaneC8H14O126.20Methyl-substituted spiro[2.5]6-methylChair-like with equatorial preference

Table 2: Nuclear Magnetic Resonance Coupling Constants for 1-Oxaspiro[2.5]octane Derivatives

Coupling TypeCoupling Constant (Hz) cisCoupling Constant (Hz) transDihedral Angle (°) cisDihedral Angle (°) trans
3JH4ax,H5ax13.013.0160160
3JH4ax,H5eq4.44.45353
3JH5ax,H6ax12.011.9170169
3JH6ax,H7ax13.013.0180180
3JH7ax,H8ax13.813.0166160

Table 3: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for Selected Derivatives

Carbon Position1d trans (ppm)1d cis (ppm)1e trans (ppm)1e cis (ppm)
C3 (spiro)64.8564.3864.9564.40
C435.2034.5335.7135.29
C534.5232.6327.1025.17
C631.7831.9747.2547.87
C733.3532.4125.8825.03
C827.8927.7328.3828.52

XLogP3

1.5

UNII

KP77M42CF6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

185-70-6

Wikipedia

Methylenecyclohexane oxide

Dates

Last modified: 08-15-2023

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